molecular formula C18H16O5 B5216063 METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE

METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE

Cat. No.: B5216063
M. Wt: 312.3 g/mol
InChI Key: PGKDJZMJACWPLJ-UHFFFAOYSA-N
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Description

Methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Introduction of carboxylic acid or aldehyde groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active chromene moiety, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate
  • Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanoate
  • 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide

Uniqueness

Methyl 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)butanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the butanoate ester group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

methyl 2-(6-oxobenzo[c]chromen-3-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-15(18(20)21-2)22-11-8-9-13-12-6-4-5-7-14(12)17(19)23-16(13)10-11/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKDJZMJACWPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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